molecular formula C9H5N3S B1302430 4-(1,2,3-Thiadiazol-4-yl)benzonitrile CAS No. 82894-99-3

4-(1,2,3-Thiadiazol-4-yl)benzonitrile

Cat. No. B1302430
CAS RN: 82894-99-3
M. Wt: 187.22 g/mol
InChI Key: LOLQDXFKXGCNFZ-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)benzonitrile, also known as 4-TBN, is a synthetic organic compound belonging to the class of thiadiazoles. It is a colorless, crystalline solid with a molecular weight of 181.2 g/mol. It is insoluble in water and has a melting point of 140°C. 4-TBN is used in the synthesis of various organic compounds such as 1,2,3-thiadiazole derivatives, 1,2,3-triazole derivatives, and 1,2,3-thiazole derivatives. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Molecular Organization in Lipid Systems

Spectroscopic studies have demonstrated the impact of 1,3,4-thiadiazole derivatives, closely related to 4-(1,2,3-Thiadiazol-4-yl)benzonitrile, on the molecular organization in lipid bilayers. These studies, particularly on compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, indicate their interaction with lipid structures, influencing the membrane's molecular organization and phase transition. These findings are significant for understanding the molecular interactions in biological systems (Kluczyk et al., 2016).

Solvent Effects on Molecular Aggregation

The behavior of 1,3,4-thiadiazole derivatives in various solvents reveals insights into molecular aggregation processes. The structural differences in these compounds, influenced by the type of alkyl substituent, significantly affect their aggregation behavior in solvents, which is vital for understanding their potential applications in chemical and biological systems (Matwijczuk et al., 2016).

Photophysical Properties in Photodynamic Therapy

The synthesis and characterization of thiadiazole derivatives provide valuable insights into their photophysical properties. These properties are particularly relevant for their application in photodynamic therapy, a treatment method for cancer. The research indicates that the structure of the thiadiazole compounds influences their efficacy as photosensitizers, crucial for developing effective cancer therapies (Pişkin et al., 2020).

Influence on Keto/Enol Equilibrium

Investigations into 1,3,4-thiadiazole-derived compounds show how solvent polarizability affects the keto/enol equilibrium of these molecules. This research is pivotal in comprehending how different environmental factors influence the chemical behavior of thiadiazole derivatives, which is critical for their application in various chemical processes and potential drug formulations (Matwijczuk et al., 2017).

Antiproliferative and Antimicrobial Properties

The synthesis and biological evaluation of Schiff bases derived from 1,3,4-thiadiazole compounds have revealed their potential as antiproliferative and antimicrobial agents. This research provides a foundation for developing new therapeutic agents based on thiadiazole chemistry, with potential applications in treating various diseases (Gür et al., 2020).

Semiconductor Applications

The synthesis and analysis of benzo[d][1,2,3]thiadiazole derivatives highlight their potential application in the field of organic semiconductors. These compounds show promising characteristics for use in electronic devices such as solar cells, photodetectors, and other optoelectronic applications (Chen et al., 2016).

properties

IUPAC Name

4-(thiadiazol-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLQDXFKXGCNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372303
Record name 4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3-Thiadiazol-4-yl)benzonitrile

CAS RN

82894-99-3
Record name 4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82894-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2,3-Thiadiazol-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Zhang, Y Cao, L Lu, S Zhang, W Bao… - The Journal of …, 2019 - ACS Publications
Nitrogen-containing heterocycles are especially considered “privileged” structural scaffolds for the development of new drugs. However, traditional methods of organic synthesis are …
Number of citations: 36 0-pubs-acs-org.brum.beds.ac.uk
J Chen, Y Jiang, JT Yu, J Cheng - The Journal of Organic …, 2016 - ACS Publications
A TBAI-catalyzed reaction between N-tosyl hydrazone and sulfur was developed, leading to 1,2,3-thiadiazoles in moderate to good yields. It represents a facile and practical procedure …
Number of citations: 73 0-pubs-acs-org.brum.beds.ac.uk

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